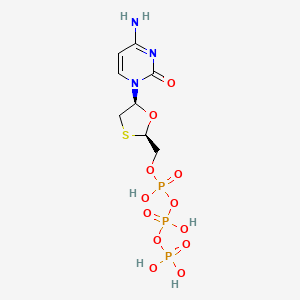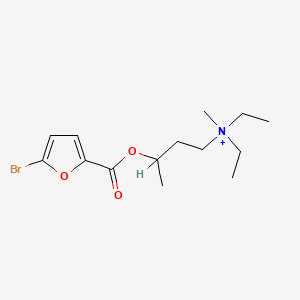
苯基异氰化氯
描述
Synthesis Analysis
The synthesis of compounds related to phenylcarbylamine chloride involves multiple steps, including the coupling of diazotized anilines to α-chloroacetoacetanilide, leading to the preparation of phenylcarbamoylarylhydrazidic chlorides. These intermediates readily undergo substitution reactions with various nucleophiles, including primary or secondary amines, to produce oxanilamidrazones. This method demonstrates the compound's versatile reactivity and potential for generating a range of derivatives through nucleophilic substitution reactions (Shawali & Osman, 1971).
Molecular Structure Analysis
The crystal and molecular structures of compounds closely related to phenylcarbylamine chloride, such as N-phenyl-4-nitrobenzylamine, have been determined using X-ray methods. These studies provide insights into the spatial arrangement of atoms within the molecules, revealing details about bond lengths and angles critical for understanding the compound's chemical behavior (Iwasaki et al., 1988).
Chemical Reactions and Properties
Phenylcarbylamine chloride and its derivatives participate in a variety of chemical reactions. For instance, reactions with nucleophiles like amines, cyanide, and phenoxide ions lead to the formation of diverse products, showcasing the compound's reactivity. These reactions are essential for synthesizing new organic compounds and understanding the chemical properties of phenylcarbylamine chloride derivatives (Shawali & Osman, 1971).
Physical Properties Analysis
The study of related compounds provides insight into the physical properties of phenylcarbylamine chloride derivatives. For example, the examination of crystal structures reveals information about the compound's solid-state properties, such as lattice dimensions and molecular packing, which are critical for understanding its physical characteristics and potential applications in materials science (Iwasaki et al., 1988).
Chemical Properties Analysis
The chemical properties of phenylcarbylamine chloride are reflected in its reactivity with various nucleophiles, leading to a wide range of products. These properties are crucial for synthetic chemistry applications, offering pathways to synthesize novel compounds and explore their potential uses (Shawali & Osman, 1971).
科学研究应用
化学战剂
苯基异氰化氯被用作化学战剂 {svg_1}. 它是一种具有洋葱气味的油状液体 {svg_2}. 该化合物被归类为异氰化物二氯化物,是一种具有催泪作用的肺刺激物 {svg_3}.
合成
苯基异氰化氯是通过苯基异硫氰酸酯的氯化反应制得的 {svg_4}. 这种合成过程是有机化学领域中的一个重要应用。
HPLC分析
苯基异氰化氯可以通过反相 (RP) HPLC 方法在简单的条件下进行分析 {svg_5}. 流动相包含乙腈 (MeCN)、水和磷酸 {svg_6}. 对于质谱 (MS) 兼容的应用,磷酸需要用甲酸代替 {svg_7}.
分离技术
苯基异氰化氯用于分离技术 {svg_8}. 它在 Newcrom R1 HPLC 色谱柱上分离 {svg_9}. 这种应用在分析化学中对于该化合物的鉴定和定量至关重要。
安全和危害
作用机制
Target of Action
Phenylcarbylamine chloride is primarily a lung irritant . It was used as a chemical warfare agent and is classified as an isocyanide dichloride . The primary targets of this compound are the lungs, where it causes irritation and lachrymatory effects .
Mode of Action
This can lead to coughing, wheezing, and other respiratory symptoms .
Biochemical Pathways
Given its classification as an isocyanide dichloride, it may interfere with normal cellular processes, leading to the observed irritant effects .
Pharmacokinetics
Phenylcarbylamine chloride is an oily liquid that is insoluble in water but soluble in alcohol . It has a high density of 1.265 g/cm3 Its high toxicity suggests that it can be absorbed through inhalation and skin contact .
Result of Action
The primary result of Phenylcarbylamine chloride action is irritation of the lungs, leading to respiratory symptoms such as coughing and wheezing . As a chemical warfare agent, these effects would have been intended to incapacitate individuals exposed to the compound .
Action Environment
Phenylcarbylamine chloride is noncombustible but may decompose upon heating to produce corrosive and/or toxic fumes . Environmental factors such as temperature could therefore influence its stability and efficacy. Furthermore, it is insoluble in water, which could affect its distribution in the environment .
生化分析
Biochemical Properties
Phenylcarbylamine chloride plays a significant role in biochemical reactions, particularly due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through its isocyanide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. For instance, phenylcarbylamine chloride can react with the thiol groups of cysteine residues in proteins, leading to the formation of stable adducts . This interaction can result in the inactivation of enzymes that rely on cysteine residues for their catalytic activity.
Cellular Effects
Phenylcarbylamine chloride has profound effects on various types of cells and cellular processes. It is known to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s reactivity with proteins can lead to the modification of key signaling molecules, thereby interfering with normal cellular communication. Additionally, phenylcarbylamine chloride can induce oxidative stress within cells, leading to the activation of stress response pathways and changes in gene expression . This compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, which can result in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of phenylcarbylamine chloride involves its ability to form covalent bonds with biomolecules. At the molecular level, phenylcarbylamine chloride exerts its effects through the binding interactions with nucleophilic sites on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit enzymes involved in cellular detoxification processes, leading to the accumulation of toxic intermediates . Additionally, phenylcarbylamine chloride can cause changes in gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylcarbylamine chloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to phenylcarbylamine chloride in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation . These long-term effects highlight the importance of considering the temporal dynamics of phenylcarbylamine chloride’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of phenylcarbylamine chloride vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient changes in cellular function. At higher doses, phenylcarbylamine chloride can induce severe toxic effects, including respiratory distress, systemic inflammation, and organ damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. Additionally, high doses of phenylcarbylamine chloride can result in adverse effects such as neurotoxicity and immunosuppression, highlighting the compound’s potential for causing harm at elevated exposure levels .
Metabolic Pathways
Phenylcarbylamine chloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in detoxification pathways, leading to the accumulation of reactive intermediates and oxidative stress . Additionally, phenylcarbylamine chloride can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels. For example, the inhibition of glycolytic enzymes by phenylcarbylamine chloride can lead to a decrease in ATP production and an increase in glycolytic intermediates . These metabolic disruptions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, phenylcarbylamine chloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, phenylcarbylamine chloride can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The localization and accumulation of phenylcarbylamine chloride within cells are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
Phenylcarbylamine chloride exhibits specific subcellular localization patterns that are critical for its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, phenylcarbylamine chloride may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion . Additionally, the compound’s localization to mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis . Understanding the subcellular localization of phenylcarbylamine chloride is essential for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
1,1-dichloro-N-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWZVGVBRPHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N | |
| Record name | PHENYLCARBYLAMINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074833 | |
| Record name | Phenylcarbylamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylcarbylamine chloride appears as a pale yellow oily liquid with an odor of onions. Highly toxic by inhalation and skin absorption. Strongly irritates skin and mucous membranes. Density 1.265 g / cm3. Insoluble in water and soluble in alcohol. Noncombustible., Light-yellow liquid with onion odor; [Hawley] | |
| Record name | PHENYLCARBYLAMINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylimidocarbonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2667 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
210 °C @ 760 MM HG | |
| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN BENZENE, ALC, ETHER; INSOL IN WATER | |
| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.285 @ 15 °C | |
| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.03 (AIR= 1) | |
| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.17 [mmHg] | |
| Record name | Phenylimidocarbonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2667 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
PALE-YELLOW, OILY LIQUID | |
CAS RN |
622-44-6 | |
| Record name | PHENYLCARBYLAMINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Phenylcarbonimidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylimidocarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylcarbylamine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylcarbylamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(dichloromethylene)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLIMINOCARBONYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84XDL272K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
19.5 °C | |
| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1201441.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)



![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)






